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Compound of Interest

Compound Name: 4,4-Difluorocyclohexanone

Cat. No.: B151909

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-
Difluorocyclohexanone (CAS No. 22515-18-0), a valuable intermediate in pharmaceutical
synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their
acquisition.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for 4,4-
Difluorocyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 4,4-
Difluorocyclohexanone. The presence of fluorine atoms introduces informative couplings,
particularly in 3C and °F NMR.

IH NMR Data

The 'H NMR spectrum of 4,4-Difluorocyclohexanone is characterized by two multiplets
corresponding to the two sets of methylene protons. The protons closer to the electron-
withdrawing carbonyl group (at C-2 and C-6) are expected to be deshielded and appear
downfield compared to the protons at C-3 and C-5.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
2.53-256 Multiplet 4H H-2, H-6
2.27-2.36 Multiplet 4H H-3, H-5

Solvent: CDClIs,
Frequency: 400
MHZz[1]

13C NMR Data

Experimental 33C NMR data for 4,4-Difluorocyclohexanone is not readily available in the
public domain. However, based on the analysis of similar fluorinated compounds, the spectrum
IS expected to show four distinct signals. The carbon atoms will exhibit splitting due to coupling
with the fluorine atoms (J-coupling). The carbonyl carbon (C-1) will appear significantly
downfield. The carbon bearing the fluorine atoms (C-4) will appear as a triplet due to coupling
with two fluorine atoms. The methylene carbons (C-2/C-6 and C-3/C-5) will also show coupling
to the fluorine atoms, though the magnitude of the coupling constant will decrease with the
number of bonds separating the nuclei.
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Chemical Shift (3)

C-F Coupling (J) Hz  Multiplicity Assignment
Ppm
~205 Small (*JCF) Triplet C-1 (C=0)
~120 Large (*JCF) Triplet C-4 (CF2)
~35-40 Medium (2JCF) Triplet C-3,C-5
~30-35 Small (3JCF) Triplet C-2,C-6

Note: The chemical
shifts and coupling
constants are
predicted values
based on known
spectroscopic trends
and require
experimental

verification.

19F NMR Data

The °F NMR spectrum provides a direct observation of the fluorine nuclei. For 4,4-
Difluorocyclohexanone, a single signal is expected as both fluorine atoms are chemically
equivalent.

Chemical Shift (6) ppm

-100.27

Solvent: CDCls, Frequency: 376 MHz[1]

Infrared (IR) Spectroscopy

The IR spectrum of 4,4-Difluorocyclohexanone is dominated by a strong absorption band
characteristic of the carbonyl (C=0) stretching vibration. Other significant absorptions include
C-H stretching and C-F stretching. While a specific peak list is not available, the identity of the
compound can be confirmed by its FTIR spectrum.[2]
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Wavenumber (cm~?) Intensity Vibrational Mode
~2900 - 3000 Medium-Strong C-H Stretch (Aliphatic)
~1720 Strong C=0 Stretch (Ketone)
~1000 - 1200 Strong C-F Stretch

Note: These are expected
absorption ranges. The exact

peak positions may vary.

Mass Spectrometry (MS)

Detailed experimental mass spectral data for 4,4-Difluorocyclohexanone, including a full
fragmentation pattern, is not readily available. The molecular ion peak [M]* would be expected
at an m/z of 134.12. Common fragmentation patterns for cyclic ketones involve alpha-cleavage
(cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangements.
The presence of fluorine atoms will influence the fragmentation pathways and the isotopic
pattern of the fragment ions.

m/z Proposed Fragment

134 [CeHsF20]* (Molecular lon)

114 [M - HF]*

106 [M - CzHa4]* (from McLafferty rearrangement)
85 [M - HF - F]* or [M - C2Hs]*

Note: These are predicted fragmentation

patterns and require experimental verification.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may require optimization.

NMR Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of 4,4-Difluorocyclohexanone in approximately 0.6
mL of a suitable deuterated solvent (e.g., CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0O
ppm).

o Data Acquisition:
o Acquire tH, 13C, and *°F NMR spectra on a 400 MHz or higher field NMR spectrometer.
o For 3C NMR, proton decoupling is typically used to simplify the spectrum.

o Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for
13C NMR.

FT-IR Spectroscopy

o Sample Preparation: As 4,4-Difluorocyclohexanone is a low-melting solid, the spectrum
can be obtained as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated
Total Reflectance (ATR) accessory.

o Thin Film Method: Melt a small amount of the sample between two salt plates to create a
thin, uniform film.

o ATR Method: Place a small amount of the solid sample directly onto the ATR crystal and
apply pressure to ensure good contact.

o Data Acquisition:
o Record a background spectrum of the empty sample holder or clean ATR crystal.
o Record the sample spectrum over a typical range of 4000-400 cm~1,

o The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)
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o Sample Preparation: Dissolve a small amount of 4,4-Difluorocyclohexanone in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate).

 Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with
an electron ionization (EI) source.

e GC Conditions:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o Use an appropriate capillary column (e.g., DB-5ms) and a suitable temperature program to
separate the analyte from the solvent and any impurities.

e MS Conditions:
o Acquire mass spectra over a mass range of m/z 40-400.
o Use a standard electron energy of 70 eV for ionization.

Visualizations

The following diagrams illustrate the structure of 4,4-Difluorocyclohexanone and a general
workflow for its spectroscopic analysis.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b151909?utm_src=pdf-body
https://www.benchchem.com/product/b151909?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Structure of 4,4-Difluorocyclohexanone

Cyclohexanone Ring

Click to download full resolution via product page

Caption: Molecular structure of 4,4-Difluorocyclohexanone.
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Spectroscopic Analysis Workflow

Sample of 4,4-Difluorocyclohexanone

Data Analysis and
Structure Confirmation

'

Technical ReportT

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of 4,4-Difluorocyclohexanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4,4-Difluorocyclohexanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151909#spectroscopic-data-of-4-4-
difluorocyclohexanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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